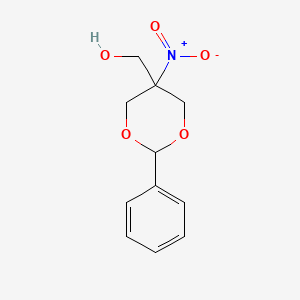

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Descripción general

Descripción

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It features a dioxane ring substituted with a nitro group and a phenyl group, making it an interesting compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol typically involves the reaction of a ketone or aldehyde with 2-hydroxymethyl-2-nitropropane-1,3-diol in the presence of boron trifluoride diethyl etherate (BF3·Et2O) in anhydrous tetrahydrofuran (THF) at room temperature . The reaction mixture is stirred for 1-3 hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is quenched with saturated aqueous sodium bicarbonate (NaHCO3) and extracted with ethyl acetate. The organic layer is dried over sodium sulfate (Na2SO4) and evaporated under reduced pressure. The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane .

Análisis De Reacciones Químicas

Types of Reactions

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including oxidation and reduction processes. For example, it can be oxidized to form ketones or carboxylic acids, or reduced to yield alcohols.

Reactions and Derivatives

The compound can undergo substitution reactions to form amides or other substituted derivatives. Its versatility allows chemists to explore a range of synthetic pathways that lead to novel compounds with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

Pharmacological Studies

Research has indicated that this compound exhibits promising pharmacological properties. Investigations into its interactions with biological macromolecules suggest potential therapeutic applications. Studies have focused on its efficacy against various diseases, exploring mechanisms of action that may involve modulation of biochemical pathways .

Case Study: Antioxidant Properties

A specific study highlighted the antioxidant capabilities of derivatives of this compound. The research demonstrated that modifications to the dioxan structure could enhance its ability to scavenge free radicals, indicating potential for use in formulations aimed at oxidative stress-related conditions .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound can exhibit improved performance characteristics compared to traditional materials .

Nanocomposites Development

The compound has also been explored in the context of nanocomposites. By integrating this compound into nanostructured materials, researchers aim to develop composites with tailored functionalities for applications ranging from electronics to biomedicine .

Analytical Applications

Spectroscopic Characterization

this compound has been subjected to various spectroscopic techniques for characterization purposes. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate its structure and confirm the integrity of synthesized derivatives. These analytical techniques are crucial for ensuring the quality and consistency of compounds used in research and industry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Serves as a building block for complex organic molecules through oxidation/reduction reactions. |

| Medicinal Chemistry | Investigated for pharmacological properties; potential therapeutic applications identified. |

| Materials Science | Used in polymer synthesis and development of nanocomposites with enhanced properties. |

| Analytical Applications | Characterized using NMR and MS for structural elucidation and quality control. |

Mecanismo De Acción

The mechanism of action of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dioxane ring and phenyl group also contribute to the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Similar Compounds

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: This compound is unique due to its specific substitution pattern on the dioxane ring.

2-Phenyl-1,3-dioxan-5-one: Lacks the nitro group, leading to different reactivity and applications.

5-Nitro-1,3-dioxan-5-ylmethanol: Similar structure but without the phenyl group, affecting its chemical properties and uses

Uniqueness

The presence of both a nitro group and a phenyl group on the dioxane ring makes this compound unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Actividad Biológica

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific sources, highlighting its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound this compound features a dioxane ring structure with a nitro group and a phenyl substituent. Its chemical formula is CHNO, and it can be represented structurally as follows:

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The data indicate that the compound is particularly effective against Candida albicans, suggesting potential for use in antifungal therapies.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines. Notably, it has shown promising results against liver carcinoma cells (HEPG2).

Table 2: Cytotoxicity Against Cancer Cell Lines

The IC50 value indicates that while this compound is less potent than doxorubicin, it still possesses significant cytotoxic effects that warrant further investigation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The nitro group is believed to play a critical role in the compound's reactivity and subsequent biological effects. Studies suggest that the compound may induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies

Several case studies have highlighted the potential applications of (5-Nitro-2-phenyl-1,3-dioxan-5-y)methanol in therapeutic contexts:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized its potential as an alternative treatment for resistant strains of bacteria.

- Anticancer Research : In vitro studies conducted on various cancer cell lines showed that the compound induced cell cycle arrest and apoptosis. Further research is needed to elucidate the exact signaling pathways involved.

Propiedades

IUPAC Name |

(5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-11(12(14)15)7-16-10(17-8-11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYGDSOGHWKWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290409 | |

| Record name | 1,3-dioxane-5-methanol, 5-nitro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51430-71-8 | |

| Record name | NSC68481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dioxane-5-methanol, 5-nitro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.